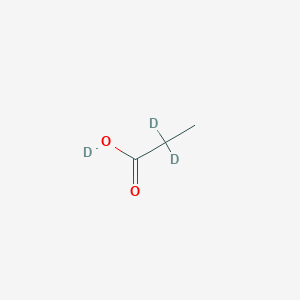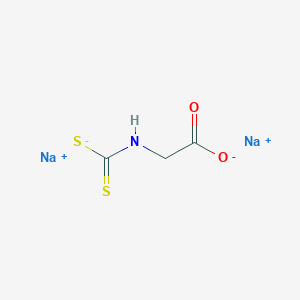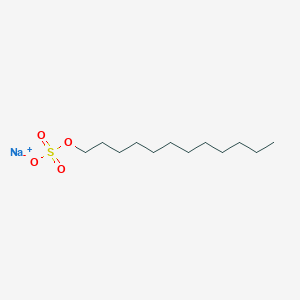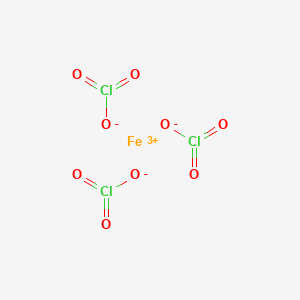
Ácido propiónico-2,2-d2-d
Descripción general
Descripción
Synthesis Analysis
The synthesis of propionic acid derivatives and related compounds involves several chemical reactions, including aldol condensation and oxidation reactions. For instance, 2,2-Bis(hydroxymethyl) propionic acid (DMPA) can be synthesized from propyl aldehyde, formaldehyde, and hydrogen peroxide through these reactions, achieving a total yield of over 55% under optimal conditions (H. Ling, 2010). Furthermore, electrochemical synthesis methods have also been employed to produce propionic acid derivatives with high yield, demonstrating the versatility of synthesis approaches for these compounds (Y. Ikeda & E. Manda, 1984).
Molecular Structure Analysis
The molecular structure of propionic acid derivatives has been characterized using various analytical techniques, including X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies have revealed detailed insights into the intramolecular and intermolecular interactions, bond angles, and the stabilization energy of different substituents in the propionic acid molecule (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
Propionic acid participates in a wide range of chemical reactions, owing to its carboxylic acid functional group. These reactions include esterification, amide formation, and various organometallic reactions, demonstrating the compound's versatility in synthetic chemistry (R. J. Cross et al., 1996). The reactivity and chemical behavior of propionic acid derivatives are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and pathways.
Aplicaciones Científicas De Investigación
Producción fermentativa
El ácido propiónico es un ácido orgánico importante con amplias aplicaciones industriales, especialmente en la industria alimentaria . La producción fermentativa del ácido propiónico está surgiendo como un competidor de la síntesis química . Varias bacterias sintetizan ácido propiónico, pero las propionibacterias son los mejores productores . Los sustratos de biomasa prometen reducir el costo de la fermentación del ácido propiónico .
Propiedades antimicrobianas
El ácido propiónico se utiliza ampliamente en la industria alimentaria y de piensos como conservante debido a sus propiedades antifúngicas . Los fermentados producidos por bacterias del ácido propiónico tienen una actividad antimicrobiana fuerte y específica contra Pseudomonas aeruginosa, Bacillus subtilis y Staphylococcus aureus .
Investigación farmacéutica
En el ámbito de la investigación farmacéutica, el ácido propiónico-2,2-d2-d sirve como un bloque de construcción crucial en la síntesis de nuevos candidatos a fármacos .
Aditivos alimentarios
El ácido propiónico y sus derivados se consideran aditivos alimentarios “Generalmente reconocidos como seguros” . Generalmente se utilizan como agente antimicrobiano y antiinflamatorio, herbicida y sabor artificial en diversas aplicaciones industriales .
Referencia química
Los compuestos de moléculas pequeñas marcados con isótopos estables, como el ácido propiónico-2,2-d2-d, se pueden utilizar como referencias químicas para la identificación química, cualitativa, cuantitativa, detección, etc.
Safety and Hazards
Propionic-2,2-d2 acid-d is classified as a flammable liquid (Category 3), and it causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It is also advised not to breathe its dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
deuterio 2,2-dideuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-VLZJNYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583628 | |
| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14770-51-5 | |
| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14770-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)


![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)







